

Perchloryl Fluoride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **perchloryl fluoride** (ClO₃F), a powerful oxidizing and fluorinating agent. It covers its fundamental chemical and physical properties, synthesis, and key applications, with a focus on its relevance to chemical research and historical context in drug development. Safety considerations are also addressed to ensure proper handling of this hazardous compound.

Core Identifiers and Properties

Perchloryl fluoride is a colorless gas with a characteristic sweet odor.[1][2][3][4] It is a toxic and reactive compound that has been utilized as a reagent in specialized chemical syntheses. [1][5]

Chemical Identifiers

A comprehensive list of identifiers for **perchloryl fluoride** is provided in the table below, including its CAS number, which is a unique numerical identifier assigned by the Chemical Abstracts Service.

Identifier Type	Value
CAS Number	7616-94-6
IUPAC Name	Perchloryl fluoride
Chemical Formula	ClO₃F
InChI	InChI=1S/CIFO3/c2-1(3,4)5
InChlKey	XHFXMNZYIKFCPN-UHFFFAOYSA-N
SMILES	O=CI(=O)(=O)F
PubChem CID	24258
EC Number	231-526-0
UN Number	3083
RTECS Number	SD1925000

Physical and Chemical Properties

The key physical and chemical properties of **perchloryl fluoride** are summarized in the following table. These properties are crucial for its handling, storage, and application in experimental setups.

Property	Value
Molecular Weight	102.45 g/mol [6]
Appearance	Colorless gas with a sweet odor[1][2][3][4][5]
Melting Point	-147.8 °C[5]
Boiling Point	-46.7 °C[5][6]
Density (liquid)	1.434 g/cm³ at 20 °C[5][6]
Solubility in Water	0.06 g/100 mL at 20 °C (hydrolyzes slowly)[5]
Vapor Pressure	10.5 atm at 20 °C[5]
Thermal Stability	Decomposes above 400 °C[5]

Synthesis of Perchloryl Fluoride

The primary method for the synthesis of **perchloryl fluoride** involves the fluorination of perchlorates.[5] A common laboratory and industrial-scale preparation involves the reaction of potassium perchlorate with an excess of fluorosulfuric acid.[1][5]

Experimental Protocol: Synthesis from Potassium Perchlorate and Fluorosulfuric Acid

This protocol is based on established methods for the preparation of **perchloryl fluoride**.[5] Extreme caution is advised when performing this synthesis due to the hazardous nature of the reactants and products.

Materials:

- Potassium perchlorate (KClO₄)
- Fluorosulfuric acid (HSO₃F)
- Acid-resistant reaction vessel with a stirrer and heating mantle
- Condenser

- Gas washing bottles
- Cold trap (e.g., liquid nitrogen)

Procedure:

- In a well-ventilated fume hood, charge the acid-resistant reaction vessel with potassium perchlorate and an excess of fluorosulfuric acid. A molar ratio of at least 1:6 (KClO₄:HSO₃F) is recommended, with a ratio of around 1:12 being preferable for higher yields.[5]
- Begin stirring the mixture.
- Gradually heat the mixture to a temperature between 40 °C and 160 °C.[5] **Perchloryl fluoride** gas will begin to evolve.
- Pass the evolved gas through a condenser cooled with cold water to remove any entrained fluorosulfuric acid.
- The gas stream can then be passed through gas washing bottles containing a suitable scrubbing agent to remove reactive by-products.
- Collect the purified **perchloryl fluoride** gas in a cold trap cooled with liquid nitrogen.
- The collected **perchloryl fluoride** can be stored as a liquefied gas in appropriate cylinders.

The overall reaction is as follows: KClO₄ + HSO₃F → KHSO₄ + ClO₃F[5]

Applications in Chemical Synthesis

Perchloryl fluoride has been employed as a reagent in organic synthesis, primarily for electrophilic fluorination and perchlorylation reactions.

Electrophilic Fluorination of Steroids

Historically, **perchloryl fluoride** was one of the first electrophilic fluorinating agents used in the synthesis of fluorinated steroids, which are an important class of pharmaceuticals.[5] The reaction typically involves the treatment of a steroid enol acetate or enol ether with **perchloryl fluoride**.

General Reaction Scheme: The enolate of the steroid attacks the electrophilic fluorine atom of **perchloryl fluoride**, leading to the formation of a fluorinated steroid and the perchlorate anion.

It is important to note that due to the hazardous nature of **perchloryl fluoride**, it has been largely superseded in modern pharmaceutical manufacturing by safer and more selective electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Electrophilic Aromatic Perchlorylation

In the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), **perchloryl fluoride** can act as an electrophilic perchlorylating agent for aromatic compounds. [5][7] This reaction introduces the perchloryl (-ClO₃) group onto the aromatic ring.

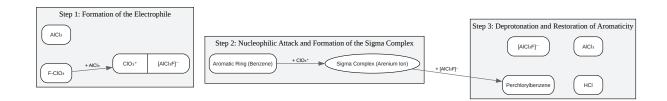
Experimental Protocol: Perchlorylation of Benzene

The following is a generalized procedure for the perchlorylation of benzene.[7] This reaction is extremely hazardous and should only be attempted by experienced chemists with appropriate safety measures in place.

Materials:

- Benzene
- Perchloryl fluoride (gas)
- Aluminum trichloride (AlCl₃), anhydrous
- An inert solvent (e.g., carbon disulfide)
- Reaction vessel equipped with a gas inlet, stirrer, and maintained under an inert atmosphere (e.g., nitrogen)

Procedure:


 In a reaction vessel under an inert atmosphere, suspend anhydrous aluminum trichloride in an inert solvent.

- Add benzene to the suspension.
- Bubble **perchloryl fluoride** gas through the stirred mixture at a controlled rate. The reaction is typically carried out at or below room temperature.
- The reaction mixture is then carefully quenched, for example, by pouring it onto a mixture of ice and hydrochloric acid.
- The organic layer is separated, washed, dried, and the solvent is removed to yield the crude perchlorylbenzene.
- Purification can be achieved by distillation or chromatography.

Reaction Mechanisms and Logical Relationships Electrophilic Aromatic Substitution: Perchlorylation

The perchlorylation of an aromatic ring with **perchloryl fluoride** in the presence of a Lewis acid catalyst proceeds via an electrophilic aromatic substitution (EAS) mechanism. The following diagram illustrates the key steps in this reaction pathway.

Click to download full resolution via product page

Caption: Mechanism of Electrophilic Aromatic Perchlorylation.

Safety and Handling

Perchloryl fluoride is a highly toxic and reactive gas that presents significant health and safety hazards.

- Toxicity: It is toxic by inhalation and can cause severe irritation to the skin, eyes, and respiratory tract.[1] Exposure can lead to dizziness, headaches, and cyanosis.[5] The Threshold Limit Value (TLV) is 3 ppm.[5]
- Reactivity: As a powerful oxidizing agent, it can react explosively with reducing agents, organic materials, and other combustible substances.[1] It is also a strong fluorinating agent.
 [5]
- Handling: All work with perchloryl fluoride must be conducted in a well-ventilated fume
 hood with appropriate personal protective equipment, including chemical-resistant gloves
 and safety goggles. Cylinders of perchloryl fluoride should be stored in a cool, dry, wellventilated area away from incompatible materials.

Due to its hazardous properties, the use of **perchloryl fluoride** has declined in many applications, with safer alternatives being favored where possible. Researchers and professionals must consult the Safety Data Sheet (SDS) and other relevant safety literature before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Perchloryl fluoride Wikipedia [en.wikipedia.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry Can't aluminium chloride do electrophilic substitution as an electrophile? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. US2982617A Preparation of perchloryl fluoride Google Patents [patents.google.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- To cite this document: BenchChem. [Perchloryl Fluoride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593512#perchloryl-fluoride-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com